Cas no 2227913-76-8 (rac-(1R,2S)-2-(1H-pyrazol-4-yl)cyclopropan-1-amine)

Technical Introduction: rac-(1R,2S)-2-(1H-pyrazol-4-yl)cyclopropan-1-amine is a chiral cyclopropylamine derivative featuring a pyrazole moiety, which imparts unique steric and electronic properties. This compound is of interest in medicinal chemistry and asymmetric synthesis due to its rigid cyclopropane ring and the versatility of the pyrazole group, enabling diverse functionalization. The rac-(1R,2S) stereochemistry offers opportunities for enantioselective applications or further resolution. Its structural features make it a valuable intermediate for designing bioactive molecules, particularly in the development of kinase inhibitors or other targeted therapeutics. High purity and well-defined stereochemistry ensure reproducibility in research applications.
rac-(1R,2S)-2-(1H-pyrazol-4-yl)cyclopropan-1-amine structure
2227913-76-8 structure
Product name:rac-(1R,2S)-2-(1H-pyrazol-4-yl)cyclopropan-1-amine
CAS No:2227913-76-8
MF:C6H9N3
Molecular Weight:123.155760526657
CID:6529289
PubChem ID:165615563

rac-(1R,2S)-2-(1H-pyrazol-4-yl)cyclopropan-1-amine 化学的及び物理的性質

名前と識別子

    • rac-(1R,2S)-2-(1H-pyrazol-4-yl)cyclopropan-1-amine
    • EN300-1816404
    • 2227913-76-8
    • インチ: 1S/C6H9N3/c7-6-1-5(6)4-2-8-9-3-4/h2-3,5-6H,1,7H2,(H,8,9)/t5-,6+/m0/s1
    • InChIKey: GYRDYMJVTMMAJS-NTSWFWBYSA-N
    • SMILES: N[C@@H]1C[C@H]1C1C=NNC=1

計算された属性

  • 精确分子量: 123.079647300g/mol
  • 同位素质量: 123.079647300g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 2
  • 重原子数量: 9
  • 回転可能化学結合数: 1
  • 複雑さ: 115
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 2
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: -0.5
  • トポロジー分子極性表面積: 54.7Ų

rac-(1R,2S)-2-(1H-pyrazol-4-yl)cyclopropan-1-amine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1816404-0.1g
rac-(1R,2S)-2-(1H-pyrazol-4-yl)cyclopropan-1-amine
2227913-76-8
0.1g
$1433.0 2023-09-19
Enamine
EN300-1816404-5g
rac-(1R,2S)-2-(1H-pyrazol-4-yl)cyclopropan-1-amine
2227913-76-8
5g
$4722.0 2023-09-19
Enamine
EN300-1816404-0.25g
rac-(1R,2S)-2-(1H-pyrazol-4-yl)cyclopropan-1-amine
2227913-76-8
0.25g
$1498.0 2023-09-19
Enamine
EN300-1816404-2.5g
rac-(1R,2S)-2-(1H-pyrazol-4-yl)cyclopropan-1-amine
2227913-76-8
2.5g
$3191.0 2023-09-19
Enamine
EN300-1816404-5.0g
rac-(1R,2S)-2-(1H-pyrazol-4-yl)cyclopropan-1-amine
2227913-76-8
5g
$4722.0 2023-06-03
Enamine
EN300-1816404-0.5g
rac-(1R,2S)-2-(1H-pyrazol-4-yl)cyclopropan-1-amine
2227913-76-8
0.5g
$1563.0 2023-09-19
Enamine
EN300-1816404-10.0g
rac-(1R,2S)-2-(1H-pyrazol-4-yl)cyclopropan-1-amine
2227913-76-8
10g
$7004.0 2023-06-03
Enamine
EN300-1816404-0.05g
rac-(1R,2S)-2-(1H-pyrazol-4-yl)cyclopropan-1-amine
2227913-76-8
0.05g
$1368.0 2023-09-19
Enamine
EN300-1816404-10g
rac-(1R,2S)-2-(1H-pyrazol-4-yl)cyclopropan-1-amine
2227913-76-8
10g
$7004.0 2023-09-19
Enamine
EN300-1816404-1.0g
rac-(1R,2S)-2-(1H-pyrazol-4-yl)cyclopropan-1-amine
2227913-76-8
1g
$1629.0 2023-06-03

rac-(1R,2S)-2-(1H-pyrazol-4-yl)cyclopropan-1-amine 関連文献

rac-(1R,2S)-2-(1H-pyrazol-4-yl)cyclopropan-1-amineに関する追加情報

Rac-(1R,2S)-2-(1H-Pyrazol-4-yl)cyclopropan-1-amine: A Comprehensive Overview

Rac-(1R,2S)-2-(1H-pyrazol-4-yl)cyclopropan-1-amine, also known by its CAS number 2227913-76-8, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound is a bicyclic structure featuring a cyclopropane ring fused with a pyrazole moiety, making it a unique molecule with potential applications in drug discovery and development. The stereochemistry of the compound, specifically the (1R,2S) configuration, plays a crucial role in its biological activity and pharmacokinetic properties.

The synthesis of rac-(1R,2S)-2-(1H-pyrazol-4-yl)cyclopropan-1-amine involves a multi-step process that typically begins with the preparation of the pyrazole ring. This is often achieved through the condensation of an aldehyde or ketone with an amine, followed by cyclization to form the aromatic heterocycle. The cyclopropane ring is then introduced via a suitable cyclopropanation reaction, which can be catalyzed by transition metals such as palladium or rhodium. The stereochemistry of the product is controlled during this step, ensuring the desired (1R,2S) configuration. Recent advancements in catalytic asymmetric synthesis have enabled more efficient and enantioselective methods for constructing this compound, which is critical for its use in chiral drug development.

One of the most promising applications of rac-(1R,2S)-2-(1H-pyrazol-4-yl)cyclopropan-1-amine lies in its potential as a building block for bioactive molecules. The pyrazole ring is known for its ability to act as a hydrogen bond donor or acceptor, making it an attractive component in drug design. Additionally, the cyclopropane ring introduces strain into the molecule, which can enhance its reactivity and binding affinity to target proteins. Recent studies have demonstrated that this compound exhibits moderate inhibitory activity against certain kinases and proteases, suggesting its potential as a lead compound in anti-cancer and anti-inflammatory drug discovery.

In terms of pharmacokinetics, rac-(1R,2S)-2-(1H-pyrazol-4-yl)cyclopropan-1-amine has shown favorable absorption profiles in preclinical models. Its lipophilic nature allows for efficient uptake across biological membranes, while its moderate solubility ensures adequate bioavailability. However, further optimization may be required to improve its metabolic stability and reduce potential toxicity. Researchers are currently exploring various strategies to enhance these properties, including modifications to the pyrazole ring or the introduction of additional functional groups that can modulate the molecule's pharmacokinetic behavior.

The latest research on this compound has also focused on its interactions with biological targets at the molecular level. Using advanced computational techniques such as molecular docking and dynamics simulations, scientists have gained insights into how rac-(1R,2S)-2-(1H-pyrazol-4-yl)cyclopropan-1-amine binds to specific protein pockets. These studies have revealed that the compound's unique geometry allows it to form key interactions with residues critical for enzyme activity, providing a foundation for rational drug design efforts.

In conclusion, rac-(1R,2S)-2-(1H-pyrazol-4-yl)cyclopropan-1-amie, with its CAS number 22793768, represents a valuable tool in contemporary chemical research. Its versatile structure and promising biological properties make it an ideal candidate for further exploration in drug discovery programs. As research continues to uncover new insights into its mechanism of action and therapeutic potential, this compound is poised to play an increasingly important role in advancing medical science.

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